![molecular formula C15H20N2O2 B12578068 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol CAS No. 627523-00-6](/img/structure/B12578068.png)
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol is an organic compound that features a furan ring, an aminoethyl chain, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with ethylenediamine: The furan-2-ylmethylamine is then reacted with ethylenediamine to form the intermediate compound.
Attachment of the phenol group: The final step involves coupling the intermediate with a phenol derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The furan ring and phenol group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound has a similar structure but includes a triazolo-triazine ring.
2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid: Contains two furan-2-ylmethyl groups attached to a benzoic acid core.
Uniqueness
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol is unique due to its combination of a furan ring, aminoethyl chain, and phenol group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
627523-00-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-[2-[2-(furan-2-ylmethylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C15H20N2O2/c18-14-5-3-13(4-6-14)7-8-16-9-10-17-12-15-2-1-11-19-15/h1-6,11,16-18H,7-10,12H2 |
InChI Key |
CPHFEXPWWLLTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCCNCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


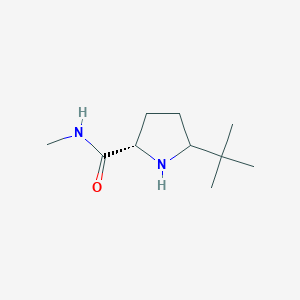
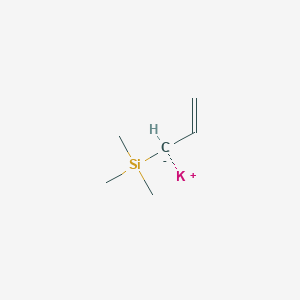
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
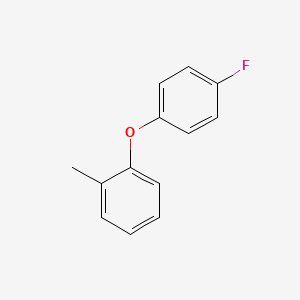
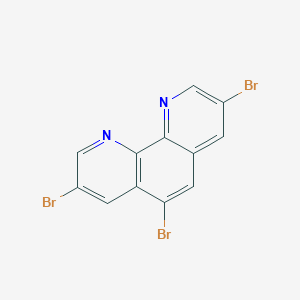

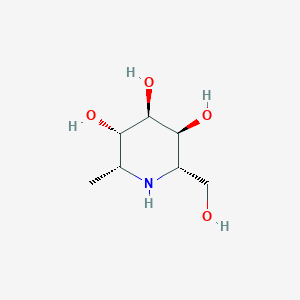

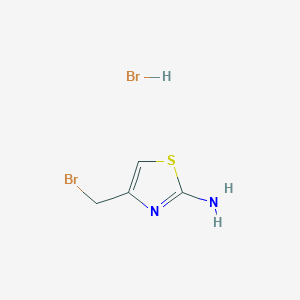
![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)




